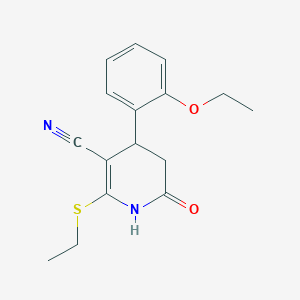![molecular formula C22H29N7O3 B11666247 {3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11666247.png)
{3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(E)-{2-[4,6-二(哌啶-1-基)-1,3,5-三嗪-2-基]肼基亚甲基}甲基]苯氧基}乙酸是一种复杂的有机化合物,其独特的结构特点包括三嗪环和哌啶基团。
准备方法
合成路线和反应条件
{3-[(E)-{2-[4,6-二(哌啶-1-基)-1,3,5-三嗪-2-基]肼基亚甲基}甲基]苯氧基}乙酸的合成通常涉及多个步骤。一种常用的方法包括使4,6-二(哌啶-1-基)-1,3,5-三嗪与肼反应生成中间体腙。然后在特定条件下使该中间体与3-甲酰基苯氧基乙酸反应,得到最终产物。反应条件通常涉及使用乙醇或甲醇等溶剂,并且可能需要加热以促进反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。连续流动反应器和自动化系统的使用可以提高生产过程的效率和产量。此外,还采用重结晶或色谱等纯化技术来确保最终产品的纯度。
化学反应分析
反应类型
{3-[(E)-{2-[4,6-二(哌啶-1-基)-1,3,5-三嗪-2-基]肼基亚甲基}甲基]苯氧基}乙酸可以发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
取代: 亲核取代反应可以发生,特别是在三嗪环上,使用甲醇钠或叔丁醇钾等试剂。
常用试剂和条件
这些反应通常需要特定的条件,例如控制温度、pH 值以及催化剂的存在。例如,氧化反应可能需要酸性或碱性条件,而还原反应通常需要无水环境。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生羧酸或酮,而还原可以产生醇或胺。
科学研究应用
{3-[(E)-{2-[4,6-二(哌啶-1-基)-1,3,5-三嗪-2-基]肼基亚甲基}甲基]苯氧基}乙酸在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块,并用作各种有机反应的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力。
工业: 它用于开发新材料,并用作工业过程中的催化剂。
作用机制
{3-[(E)-{2-[4,6-二(哌啶-1-基)-1,3,5-三嗪-2-基]肼基亚甲基}甲基]苯氧基}乙酸的作用机制涉及其与特定分子靶标的相互作用。三嗪环和哌啶基团使其能够与酶或受体结合,调节其活性。这种相互作用会导致各种生化效应,例如抑制酶活性或改变细胞信号通路。
相似化合物的比较
类似化合物
赛庚啶: 一种具有类似哌啶结构的化合物,用作抗组胺药。
2-氟脱氯氯胺酮: 一种与结构相似的解离性麻醉剂。
独特性
{3-[(E)-{2-[4,6-二(哌啶-1-基)-1,3,5-三嗪-2-基]肼基亚甲基}甲基]苯氧基}乙酸的独特之处在于它独特地结合了三嗪环和哌啶基团,赋予了其独特的化学和生物学特性。这种独特性使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C22H29N7O3 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
2-[3-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H29N7O3/c30-19(31)16-32-18-9-7-8-17(14-18)15-23-27-20-24-21(28-10-3-1-4-11-28)26-22(25-20)29-12-5-2-6-13-29/h7-9,14-15H,1-6,10-13,16H2,(H,30,31)(H,24,25,26,27)/b23-15+ |
InChI 键 |
QNASDXIOUMXXNH-HZHRSRAPSA-N |
手性 SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC(=O)O)N4CCCCC4 |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC(=O)O)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666165.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11666171.png)
![(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666172.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666178.png)
![2-(4-Methylphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11666180.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11666188.png)
![N-(2-ethoxyphenyl)-2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11666190.png)
![3-chloro-5-(4-methoxyphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666191.png)


![3-(3,4-dimethoxyphenyl)-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11666212.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666223.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11666253.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11666257.png)
